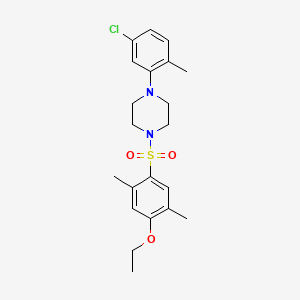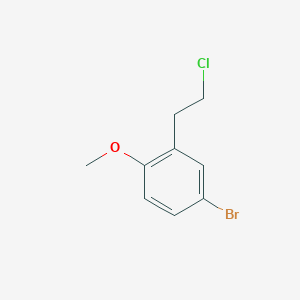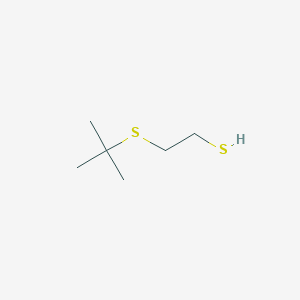![molecular formula C28H30N6O B2662239 (4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone CAS No. 1111420-51-9](/img/structure/B2662239.png)
(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone” is a novel 5-HT3 receptor antagonist . It has been studied for its potential antidepressant effects . The compound has an optimal log P value of 2.84 and a pA2 value of 7.3, which is greater than that of ondansetron .
Molecular Structure Analysis
The molecular structure analysis of this compound would require advanced computational tools and software. A 3D-QSAR study on a series of similar compounds has been performed, which involved homology modeling based on a template structure with a high sequence identity and resolution .
科学的研究の応用
Synthesis and Characterization
Research has explored novel synthetic routes and the characterization of compounds with structural similarities to "(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone". For instance, a study by Abdelhamid et al. (2012) focused on the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety, which demonstrates the versatility of pyrazolo[1,5-a]pyrazin derivatives in heterocyclic chemistry Abdelhamid, A., Shokry, S. A., & Tawfiek, S. M.. These compounds were characterized using various analytical and spectral techniques, highlighting the importance of detailed structural elucidation in the development of novel chemical entities.
Biological Activities
Several studies have investigated the biological activities of compounds structurally related to "this compound". Nagaraj et al. (2018) synthesized a new series of triazole analogues of piperazine and evaluated their antibacterial activity against human pathogenic bacteria, showing significant inhibition of bacterial growth for certain derivatives Nagaraj, A., Srinivas, S., & Rao, G. N.. This suggests potential applications of these compounds in developing new antimicrobial agents.
Jilloju et al. (2021) discovered a series of triazolothiadiazine derivatives with in vitro anticoronavirus and antitumoral activities. These compounds demonstrated that subtle structural variations could significantly affect their biological properties, including antiviral and antitumoral activities Jilloju, P. C., Persoons, L., Kurapati, S., Schols, D., de Jonghe, S., Daelemans, D., & Vedula, R. R..
Prinz et al. (2017) focused on N-heterocyclic methanones derived from phenoxazine and phenothiazine as potent inhibitors of tubulin polymerization, revealing their significant antiproliferative properties against a wide range of cancer cell lines. This study highlights the potential of such compounds in cancer therapy Prinz, H., Ridder, A.-K., Vogel, K., Böhm, K., Ivanov, I., Ghasemi, J. B., Aghaee, E., & Müller, K..
Structural Analysis
Research also includes detailed structural analysis of related compounds to understand the relationship between molecular structure and biological activity. Karczmarzyk and Malinka (2008) performed an X-ray analysis of analgesic isothiazolopyridines of Mannich base type, providing insights into the molecular conformation and interactions that may contribute to their pharmacological properties Karczmarzyk, Z., & Malinka, W..
作用機序
The compound is a 5-HT3 receptor antagonist and has shown antidepressant-like activity in rodent models of depression . It has been found to produce antidepressant-like effects in the forced swim test without affecting baseline locomotion . It also potentiated the 5-HTP induced head twitches response in mice and antagonized reserpine induced hypothermia in rats .
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O/c35-28(33-19-17-31(18-20-33)24-9-5-2-6-10-24)23-11-14-32(15-12-23)27-26-21-25(22-7-3-1-4-8-22)30-34(26)16-13-29-27/h1-10,13,16,21,23H,11-12,14-15,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTBUHZVIHZHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=CN5C4=CC(=N5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2662156.png)

![N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2662161.png)
![3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2662163.png)


![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)
![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)


![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)

![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)

